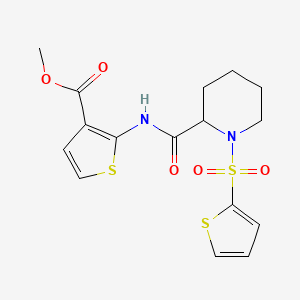

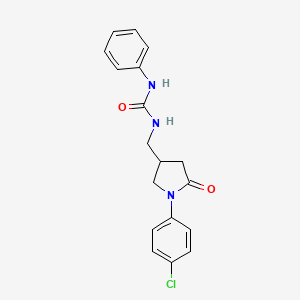

![molecular formula C13H11N3O3 B2416027 1-(2-呋喃甲基)-7-甲基吡啶并[3,4-d]哒嗪-4,5(3H,6H)-二酮 CAS No. 160033-05-6](/img/structure/B2416027.png)

1-(2-呋喃甲基)-7-甲基吡啶并[3,4-d]哒嗪-4,5(3H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to possess various pharmacological activities like antimicrobial, antitumor and anti-inflammatory . They are often used as building blocks for many heterocyclic products and act as a binucleophile .

Synthesis Analysis

A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of target compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by elemental analyses and spectral data .Chemical Reactions Analysis

The formation of these compounds is believed to be formed via initial condensation of malononitrile with the ring carbonyl and subsequent elimination of water followed by addition of methyl group on the triple bond system of cyano group .科学研究应用

环加成反应中的定向区域选择性

研究表明,涉及哒嗪酮衍生物的1,3-偶极环加成反应中存在定向区域选择性,突出了不同取代的哒嗪-3(2H)-酮的特定行为,包括那些在结构上与所讨论的化学物质相关的物质 (Jelen, Štimac, Stanovnik, & Tišler, 1991)。

新型类似物的并行合成

对新型1H-嘧啶并[4,5-c]哒嗪-5,7-二酮类似物的并行合成研究提出了一种创建多样化合物库的方法,可能适用于创建指定化学物质的衍生物 (Chen, Barber, Ng, & Zhou, 2010)。

互变异构体结构

对各种2H-吡唑并[3,4-d]哒嗪的互变异构体结构的研究提供了对吡唑并哒嗪酮和吡唑并哒嗪二酮的结构特征和光谱数据解释的见解,与理解指定化合物的化学性质有关 (Shawali, 1977)。

核苷衍生物的合成

对1-(2'-O-甲基-ß-D-核呋喃糖基)-1H-咪唑并[4,5-d]哒嗪-4,7(5H,6H)-二酮(一种核苷衍生物)合成的研究显示了在生物医学中的潜在应用,特别是在反义和三螺旋核酸技术中。这可以推论到类似哒嗪衍生物的合成和应用 (Chen & Hosmane, 2001)。

电化学研究

对1,2-二氢哒嗪-3,6-二酮在不同溶剂中的电化学研究提供了对哒嗪衍生物的电化学行为和稳定性的见解,这有助于理解相关化合物的反应性和潜在应用 (Varmaghani & Nematollahi, 2011)。

作用机制

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

未来方向

The future directions in the research of these compounds often involve the development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest . Since most of the pyrazole derivatives show anti-microbial activity, the synthesized compounds are also expected to show antimicrobial activity .

属性

IUPAC Name |

1-(furan-2-ylmethyl)-7-methyl-3,6-dihydropyrido[3,4-d]pyridazine-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-7-5-9-10(6-8-3-2-4-19-8)15-16-13(18)11(9)12(17)14-7/h2-5H,6H2,1H3,(H,14,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZVMERXOUPVOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1)C(=O)NN=C2CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)

![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)

![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)

![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)